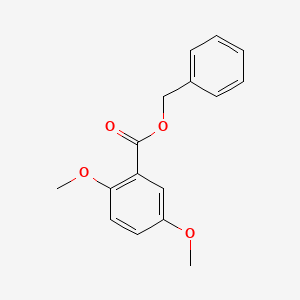
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a nitrosourea group, which is known for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea typically involves the reaction of 4-chloro-2-methylaniline with nitrosating agents under controlled conditions. One common method involves the use of sodium nitrite and hydrochloric acid to generate the nitrosating agent in situ, which then reacts with the amine to form the desired nitrosourea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrosourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to alkylate DNA.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea involves its ability to alkylate nucleophilic sites in biological molecules. This alkylation can lead to the formation of cross-links in DNA, thereby inhibiting DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
- 4-Chloro-2-methylaniline
Uniqueness
N’-(4-Chloro-2-methylphenyl)-N-methyl-N-nitrosourea is unique due to its specific nitrosourea group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable intermediates and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
CAS No. |
92085-21-7 |
|---|---|
Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H10ClN3O2/c1-6-5-7(10)3-4-8(6)11-9(14)13(2)12-15/h3-5H,1-2H3,(H,11,14) |
InChI Key |
CSRDQKHXESFLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)

![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
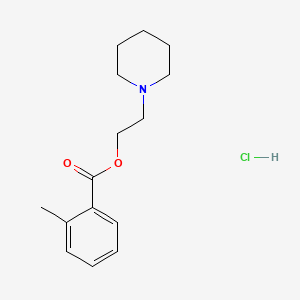
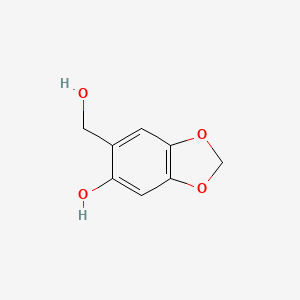
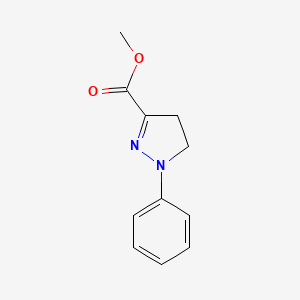
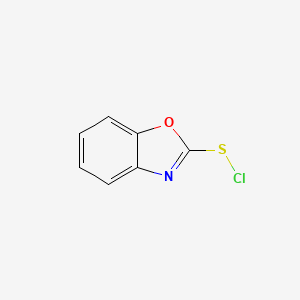

![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
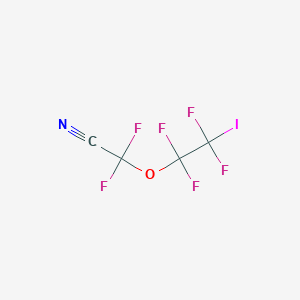

![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
